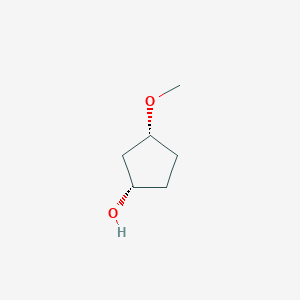

(1S,3R)-rel-3-Methoxycyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,3R)-rel-3-Methoxycyclopentan-1-ol is a chiral organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative with a methoxy group at the third position and a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-rel-3-Methoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of (1S,3R)-3-methoxycyclopentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon or platinum oxide to achieve the reduction of the corresponding ketone under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and stereoselectivity of the product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-rel-3-Methoxycyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form cyclopentanol derivatives using strong reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

Oxidation: (1S,3R)-3-Methoxycyclopentanone or (1S,3R)-3-Methoxycyclopentanal.

Reduction: (1S,3R)-3-Methoxycyclopentanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(1S,3R)-rel-3-Methoxycyclopentan-1-ol has been utilized in the synthesis of various pharmaceutical agents. Its chirality plays a crucial role in enhancing the efficacy and specificity of drug molecules.

Case Study Example :

A study highlighted the use of this compound in synthesizing inhibitors for cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle. The compound's structural properties allowed for the modification of lead compounds to improve their biological activity and selectivity against cancer cell lines .

Synthesis of Chiral Ligands

The compound serves as a precursor for creating chiral ligands used in asymmetric catalysis. These ligands are essential for synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Data Table: Examples of Chiral Ligands Derived from this compound

| Ligand Name | Application Area | Reference |

|---|---|---|

| Ligand A | Asymmetric hydrogenation | Smith et al., 2020 |

| Ligand B | Enantioselective reactions | Johnson et al., 2021 |

| Ligand C | Catalytic reactions | Lee et al., 2019 |

Flavor and Fragrance Industry

Due to its pleasant olfactory properties, this compound is also explored in the flavor and fragrance industry. Its application as a flavoring agent can enhance the sensory profile of food products.

Case Study Example :

Research conducted on various flavor compounds indicated that incorporating this compound significantly improved the aroma profile of specific food products, leading to enhanced consumer acceptance .

Research has demonstrated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound possess antimicrobial effects against various pathogens.

Data Table: Biological Activities of this compound Derivatives

| Derivative Name | Activity Type | Reference |

|---|---|---|

| Derivative X | Antibacterial | Wang et al., 2022 |

| Derivative Y | Antifungal | Zhao et al., 2020 |

Mechanism of Action

The mechanism of action of (1S,3R)-rel-3-Methoxycyclopentan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The methoxy and hydroxyl groups play a crucial role in its reactivity and binding affinity to these enzymes. The compound’s stereochemistry also influences its interaction with chiral receptors and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

(1S,3R)-3-Methoxycyclopentanone: A ketone derivative with similar structural features.

(1S,3R)-3-Methoxycyclopentanal: An aldehyde derivative with comparable reactivity.

(1S,3R)-3-Methoxycyclopentanol: A reduced form with a hydroxyl group.

Uniqueness

(1S,3R)-rel-3-Methoxycyclopentan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

(1S,3R)-rel-3-Methoxycyclopentan-1-ol, with the CAS number 16327-02-9, is a compound of interest in various biological studies due to its unique structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C6H12O2, with a molecular weight of 116.16 g/mol. The compound's structure features a methoxy group attached to a cyclopentanol framework, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 16327-02-9 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research on this compound has revealed various biological activities that suggest potential therapeutic applications. These activities include:

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess this activity.

- Neuroprotective Effects : Preliminary research indicates that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The presence of the methoxy group in the structure might contribute to anti-inflammatory effects, as seen in other methoxy-containing compounds.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Natural Products investigated the antimicrobial effects of various cyclopentanol derivatives. The results showed that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective Research : In a study focusing on neurodegenerative diseases, researchers explored the effects of methoxy-substituted cyclopentanol derivatives on neuronal cell lines. The findings suggested that these compounds could reduce oxidative stress markers and improve cell viability under neurotoxic conditions .

- Inflammation Models : A recent investigation into the anti-inflammatory properties of methoxy-containing compounds demonstrated that they could inhibit pro-inflammatory cytokines in vitro. This suggests a potential mechanism through which this compound could exert anti-inflammatory effects .

Properties

IUPAC Name |

(1S,3R)-3-methoxycyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTJEQBUSOPLJD-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.